Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate
CAS No.: 61451-04-5
Cat. No.: VC17647538
Molecular Formula: C12H17O6P
Molecular Weight: 288.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61451-04-5 |
---|---|
Molecular Formula | C12H17O6P |
Molecular Weight | 288.23 g/mol |
IUPAC Name | 1-dimethoxyphosphoryl-3-(4-methoxyphenoxy)propan-2-one |
Standard InChI | InChI=1S/C12H17O6P/c1-15-11-4-6-12(7-5-11)18-8-10(13)9-19(14,16-2)17-3/h4-7H,8-9H2,1-3H3 |
Standard InChI Key | FLHXHGYPCSMIAA-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)CP(=O)(OC)OC |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Functional Groups
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate has the molecular formula C₁₂H₁₇O₆P, derived from its core structure:
-
A phosphonate group () with two methoxy substituents.
-
A 2-oxopropyl chain () linking the phosphonate to a phenoxy group.
-
A 4-methoxyphenoxy moiety () at the terminal position.
The methoxy group on the phenyl ring enhances electron density through its electron-donating nature, influencing reactivity in electrophilic substitution reactions . The ketone group introduces potential sites for nucleophilic attack or redox activity .
Spectroscopic Data
While direct spectroscopic data for this compound is unavailable, analogs provide reference points:
-
¹H-NMR: The methoxy protons () resonate at δ ~3.75–3.85 ppm as a singlet. Aromatic protons from the phenoxy group appear as doublets in the δ 6.80–7.20 ppm range . The methyl groups of the phosphonate ester typically show signals at δ 1.20–1.40 ppm .
-
³¹P-NMR: Phosphonate groups in similar structures exhibit singlets at δ 20–25 ppm .
-
IR Spectroscopy: Strong absorptions for (~1250 cm⁻¹), (~1670 cm⁻¹), and (~1030 cm⁻¹) are expected .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate likely follows strategies used for analogous phosphonates :
Nucleophilic Substitution
Reaction Scheme:
Conditions:
-
Substitution of a chloro intermediate with 4-methoxyphenol in polar aprotic solvents (e.g., DMF) at 80–100°C .
-
Catalysis by potassium carbonate or triethylamine to deprotonate the phenolic hydroxyl .
Michaelis-Arbuzov Reaction
Reaction Scheme:
Conditions:
Optimization Challenges
-
Steric Effects: Bulky substituents on the phenoxy group reduce reaction rates .
-
Byproduct Formation: Competing esterification or oxidation requires careful temperature control .
Physicochemical Properties
Thermodynamic Parameters
Stability and Reactivity
-
Hydrolytic Stability: Phosphonate esters hydrolyze slowly in aqueous acidic or basic conditions, forming phosphonic acids .
-
Thermal Decomposition: Degrades above 200°C, releasing methanol and forming cross-linked phosphorus oxides .
Applications and Biological Activity
Enzyme Inhibition
The phosphonate group mimics phosphate transition states, making it a candidate for enzyme inhibition:
-
Alkaline Phosphatase: Analogous compounds show competitive inhibition with values ~10–50 μM .
-
Proteases: Structural similarity to phosphorylated serine residues suggests potential protease inhibition .
Antioxidant Properties
Preliminary assays on related phosphonates demonstrate radical scavenging activity:
Comparative Analysis with Structural Analogs
Research Challenges and Future Directions
Knowledge Gaps
-
In Vivo Toxicity: No data on acute or chronic toxicity in mammalian models.
-
Synthetic Scalability: Current methods lack atom economy, necessitating greener catalysts.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume